molecular formula C8H5F2N3O2 B2354278 2-(Difluoromethyl)imidazo[1,2-a]pyrazine-3-carboxylic acid CAS No. 2089257-19-0

2-(Difluoromethyl)imidazo[1,2-a]pyrazine-3-carboxylic acid

Cat. No. B2354278
M. Wt: 213.144
InChI Key: YJWNCOFFWUJILL-UHFFFAOYSA-N
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Description

“2-(Difluoromethyl)imidazo[1,2-a]pyrazine-3-carboxylic acid” is a chemical compound with the CAS Number: 2089257-19-0. It has a molecular weight of 213.14 . It’s a powder at room temperature .


Synthesis Analysis

Imidazo[1,2-a]pyrazine acts as a versatile scaffold in organic synthesis and drug development . The progress made in synthetic methods and its reactivity and multifarious biological activity have been compiled . The hydroxydifluoromethylation of imidazo[1,2-a]pyridine and commercially available difluoroacetaldehyde ethylacetal was selected as the model reaction for the optimization of the reaction conditions .


Molecular Structure Analysis

The Inchi Code for this compound is 1S/C8H5F2N3O2/c9-7(10)5-6(8(14)15)13-2-1-11-3-4(13)12-5/h1-3,7H,(H,14,15) .


Chemical Reactions Analysis

Imidazo[1,2-a]pyrazine acts as a versatile scaffold in organic synthesis and drug development . This review article is an effort to compile the progress made in synthetic methods and to illustrate its reactivity and multifarious biological activity .


Physical And Chemical Properties Analysis

This compound is a powder at room temperature . It has a molecular weight of 213.14 .

Scientific Research Applications

  • Synthesis and Antiinflammatory Activity : A series of 2-phenyl- and 2-(p-chlorophenyl)imidazo[1,2-a]pyrazine-3-carboxylic esters and acids, closely related to the queried compound, were synthesized and evaluated for their antiinflammatory and analgesic activities. These compounds showed potent antiinflammatory properties, with some also displaying analgesic activity. The inhibitory activity on cyclooxygenase was also assessed, providing insights into their potential therapeutic applications (Abignente et al., 1993).

  • Antimicrobial Activity : Novel N-arylimidazo[1,2-a]pyrazine-2-carboxamides were synthesized using a series of processes, including the use of imidazo[1,2-a]pyrazine-2-carboxylic acid. These compounds were screened for their antimicrobial activity, with some exhibiting promising results. This highlights the potential of such compounds in developing new antimicrobial agents (Jyothi & Madhavi, 2019).

  • Spectroscopic Analysis and Noncovalent Interactions : A study explored the noncovalent intermolecular interactions between imidazo[1,2-a]pyrazines and silver clusters. This research is significant for understanding the physical and chemical properties of these compounds, especially in the context of molecular spectroscopy and materials science (Contreras‐Torres, 2019).

  • Synthetic Methods and Biological Applications : A comprehensive review of the progress made in synthetic methods of imidazo[1,2-a]pyrazines and their reactivity was conducted. This review also covers the diverse biological activities of these compounds, emphasizing their significance in drug development and organic synthesis (Goel, Luxami, & Paul, 2015).

  • Potential Anticancer Agents : The synthesis of imidazo[4,5-c]pyridines and imidazo[4,5-b]pyridines, related to the queried compound, was explored as potential anticancer agents. These compounds, developed as mitotic inhibitors, exhibit significant antitumor activity, highlighting the potential of imidazo[1,2-a]pyrazine derivatives in cancer therapy (Temple et al., 1987).

Safety And Hazards

The safety information available indicates that it has the GHS07 pictogram. The hazard statements include H302, H315, H319, and H335. The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

2-(difluoromethyl)imidazo[1,2-a]pyrazine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5F2N3O2/c9-7(10)5-6(8(14)15)13-2-1-11-3-4(13)12-5/h1-3,7H,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJWNCOFFWUJILL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C(=NC(=C2C(=O)O)C(F)F)C=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5F2N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Difluoromethyl)imidazo[1,2-a]pyrazine-3-carboxylic acid

CAS RN

2089257-19-0
Record name 2-(difluoromethyl)imidazo[1,2-a]pyrazine-3-carboxylic acid
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